1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine
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Overview
Description
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydro structure
Scientific Research Applications
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with ethyl chloroacetate, followed by cyclization and reduction steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, such as thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine
- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
- N-(4-Chlorobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Uniqueness
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydrobenzothiazole core makes it a versatile scaffold for the development of various bioactive compounds .
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h6H,2-5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHNIXNHWPALKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(S1)CCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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